Febrifugine dihydrochloride
Overview
Description
This compound has been traditionally used in Chinese medicine for its potent antimalarial properties . Febrifugine is also found in the garden plant Hydrangea . It has been studied extensively for its potential therapeutic applications, including its antimalarial, anticancer, antifibrotic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of febrifugine involves several steps. One common synthetic route starts with the condensation of a protected ketone with 2-benzyloxy-1-trimethylsilyloxyphenoxyethane using tin(II) triflate and a chiral amine in propionitrile . The aldolic reaction product is then dehydroxylated and reduced to provide the protected hydroxyester. Subsequent steps include reduction, oxidation, and condensation reactions to yield the final product .
Industrial Production Methods: Industrial production of febrifugine typically involves similar synthetic routes but optimized for large-scale production. This includes the use of scalable reaction conditions and purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Febrifugine undergoes various chemical reactions, including:
Oxidation: Febrifugine can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the piperidine ring structure.
Substitution: Substitution reactions can introduce different functional groups to the quinazolinone core
Common Reagents and Conditions:
Oxidation: Oxidizing agents like oxalyl chloride and dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL) and sodium borohydride (NaBH4) are employed.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and cerium ammonium nitrate (CAN) are used for substitution reactions
Major Products: The major products formed from these reactions include various quinazolinone derivatives and modified piperidine ring structures .
Scientific Research Applications
Febrifugine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Medicine: Investigated for its antimalarial, anticancer, antifibrotic, and anti-inflammatory properties.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Febrifugine exerts its effects primarily by inhibiting prolyl-tRNA synthetase (ProRS), an enzyme involved in protein synthesis . This inhibition leads to the accumulation of uncharged prolyl-tRNAs, triggering the amino acid starvation response and integrated stress responses. These pathways contribute to its antimalarial, antifibrotic, and anti-inflammatory effects .
Comparison with Similar Compounds
Isofebrifugine: Another alkaloid isolated from Dichroa febrifuga with similar antimalarial properties.
Halofuginone: A synthetic derivative of febrifugine with enhanced therapeutic properties and reduced toxicity.
Comparison: Febrifugine is unique due to its potent antimalarial activity and novel mechanism of action. its strong emetic effects limit its clinical use . Halofuginone, on the other hand, has been developed to overcome these limitations and is used in veterinary medicine as a coccidiostat and in research for its antifibrotic and anticancer properties .
Properties
IUPAC Name |
3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHYEILHQUTIR-AMTWEWDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32434-42-7 | |
Record name | Febrifugine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032434427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32434-42-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEBRIFUGINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K922TFG9SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.